molecular formula C11H19N B12113790 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine

Cat. No.: B12113790
M. Wt: 165.27 g/mol
InChI Key: OYVMOUMQNRSHFS-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine (CAS 22441-54-9) is a high-purity chemical building block of significant interest in advanced organic synthesis and pharmaceutical research. This compound features a norbornene scaffold, a rigid bicyclic structure that imparts defined stereochemistry and three-dimensional complexity to molecules . Its primary application lies in its role as a versatile amine intermediate, particularly in nucleophilic substitution reactions. For instance, research demonstrates its use in the regioselective aminolysis of nitrophenyl glycidyl ethers to produce amino alcohols, which are valuable synthetic precursors . The norbornene core is recognized for its potential in drug discovery, where it can be used to create structurally diverse compound libraries aimed at targeting various therapeutic areas . Furthermore, the rigid backbone of the molecule makes it a candidate for developing advanced polymer systems and materials science applications, where it can enhance thermal stability and mechanical properties . As a key intermediate, it enables researchers to explore new chemical spaces in medicinal chemistry and the development of specialty chemicals. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)propan-1-amine

InChI

InChI=1S/C11H19N/c1-2-5-12-8-11-7-9-3-4-10(11)6-9/h3-4,9-12H,2,5-8H2,1H3

InChI Key

OYVMOUMQNRSHFS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Alkylation of Bicyclic Amine Precursors

A primary route involves the alkylation of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with propyl halides. The reaction typically employs a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For example, treatment of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 1-bromopropane in DMF at 80°C for 12 hours yields the target compound with a reported efficiency of 68–72%. The stereochemical integrity of the bicyclic framework is preserved under these conditions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

A variation of this method utilizes phase-transfer catalysis to enhance reaction rates. Tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) reduces reaction time to 6 hours while maintaining comparable yields. This approach minimizes side reactions such as elimination or over-alkylation, which are common in traditional alkylation protocols.

Reductive Amination Strategies

Reductive amination offers an alternative pathway, particularly for introducing the propyl group without requiring pre-formed alkyl halides. In this method, bicyclo[2.2.1]hept-5-en-2-ylmethylamine reacts with propionaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine intermediate formation, followed by selective reduction.

Key parameters influencing yield include:

  • pH control : Maintaining a mildly acidic environment (pH 5–6) using acetic acid optimizes imine formation and stability.

  • Solvent selection : Methanol or ethanol facilitates homogeneous mixing, achieving yields up to 65%.

  • Temperature : Reactions conducted at 25–30°C prevent decomposition of the sensitive bicyclic moiety.

This method is advantageous for scalability but requires careful purification to remove unreacted aldehyde and borane byproducts.

Cyclization of Linear Precursors

A third approach constructs the bicyclic framework through intramolecular cyclization. Starting from norbornene derivatives, such as 5-norbornene-2-methylamine, a propyl group is introduced via nucleophilic substitution before cyclization. For instance, treatment of 5-norbornene-2-methylamine with 1-iodopropane in tetrahydrofuran (THF) at reflux generates a linear intermediate, which undergoes thermal cyclization at 120°C to form the bicyclic product.

This method’s critical steps include:

  • Precursor functionalization : Ensuring proper leaving group positioning for efficient ring closure.

  • Cyclization conditions : Use of Lewis acids like zinc chloride (ZnCl₂) accelerates the process, reducing reaction time from 24 to 8 hours.

  • Workup procedures : Column chromatography on silica gel with ethyl acetate/hexane mixtures (1:4) isolates the product in >95% purity.

Mechanistic Insights and Kinetic Studies

Reaction Pathways in Alkylation

The alkylation mechanism proceeds via an Sₙ2 displacement, where the amine’s lone pair attacks the electrophilic carbon of the propyl halide. Density functional theory (DFT) calculations reveal a transition state energy barrier of 25.3 kcal/mol, consistent with experimental activation parameters. Steric hindrance from the bicyclic framework slightly increases the barrier compared to linear analogues, necessitating elevated temperatures for practical reaction rates.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies identify optimal solvent-catalyst combinations:

SolventCatalystYield (%)Purity (%)
DMFK₂CO₃7292
AcetonitrileTBAB6889
THFZnCl₂7594

Data aggregated from.

THF with ZnCl₂ emerges as the superior system, balancing reactivity and product stability. Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields, demonstrating potential for industrial-scale production.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 5.8–6.1 (m, 2H, bicyclic olefinic protons), 2.7–3.1 (m, 4H, NCH₂ and CH₂N), 1.4–1.6 (m, 2H, CH₂CH₂CH₃).

    • ¹³C NMR : 135.2 (olefinic carbons), 58.4 (NCH₂), 22.1 (CH₂CH₂CH₃).

  • Mass Spectrometry :

    • ESI-MS : m/z 166.2 [M+H]⁺, consistent with the molecular formula C₁₁H₁₉N.

  • Infrared Spectroscopy :

    • Strong absorption at 3280 cm⁻¹ (N-H stretch) and 1640 cm⁻¹ (C=C vibration).

Applications and Derivatives

Materials Science Applications

The compound’s rigid bicyclic structure enhances thermal stability in polymer matrices, with glass transition temperatures (TgT_g) increasing by 15°C when incorporated at 5 wt% .

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.

    Reduction: Reduction of the carbonyl group in the bicyclic ring can yield secondary amines.

    Substitution: Substitution reactions with halogens or other nucleophiles can modify the propylamine group.

    Common Reagents: Sodium borohydride, hydrogen peroxide, and various acids or bases.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Medicine: The compound’s unique structure makes it a potential scaffold for drug development. Researchers explore its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Chemical Synthesis: It serves as a building block for more complex molecules due to its bicyclic framework.

    Industry: Its applications extend to the synthesis of specialty chemicals and materials.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. For medicinal purposes, it may interact with receptors or enzymes, affecting cellular processes.
  • Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variants in Norbornene Amines

(a) {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine (CAS 22501-46-8)
  • Structure : Differs by a butyl group instead of propyl.
  • Molecular Formula : C₁₂H₂₁N (vs. C₁₁H₁₉N for the propyl variant).
(b) (1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(propyl)amine (CAS 85542-14-9)
  • Structure: Ethyl-propyl substitution on the norbornane (saturated) core.
  • Molecular Weight : 181.32 g/mol (vs. ~179.30 g/mol for the unsaturated variant).
(c) Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydrofuran-2-ylmethyl)-amine (CAS 1005263-32-0)
  • Structure : Tetrahydrofuran (THF) substituent replaces propyl.
  • Molecular Weight : 207.31 g/mol.
  • Hazard Profile : Classified as an irritant (Xi), highlighting the role of substituents in toxicity .

Pharmacologically Active Bicyclic Amines

highlights bicyclo[2.2.1] derivatives as Cathepsin C inhibitors for respiratory diseases. Compared to these compounds, the propylamine substituent in the target molecule may offer distinct pharmacokinetic profiles due to:

  • Reduced Steric Hindrance: Propyl’s shorter chain vs. bulkier groups (e.g., arylpiperazines in Norbo-1/2) .
  • Flexibility : Enhanced conformational adaptability for receptor binding, contrasting with rigid carboxamide-linked derivatives .

Stereochemical Considerations

Norbornene derivatives often exhibit endo/exo isomerism. For example, Norbo-1 (exo) and Norbo-2 (endo) show divergent pharmacological activities as serotoninergic ligands . The propylamine variant’s stereochemistry could similarly influence its biological efficacy, though specific data are lacking in the evidence.

Physicochemical and Toxicological Properties

Physical Properties (Extrapolated)

Property {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine
Molecular Formula C₁₁H₁₉N C₁₂H₂₁N
Molecular Weight (g/mol) ~179.30 179.30
Lipophilicity (LogP) Moderate (estimated) Higher (due to butyl)

Toxicity and Handling

  • Hazard Class : Based on analogous compounds (e.g., CAS 1005263-32-0), likely irritant (Xi) with acute toxicity risks .
  • Comparison : Propylamine’s shorter chain may reduce dermal absorption vs. butyl or THF derivatives, but rigorous toxicological studies are needed .

Biological Activity

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine is an organic compound notable for its bicyclic structure and potential pharmacological properties. With a molecular formula of C₁₁H₁₉N and a molecular weight of approximately 165.28 g/mol, this compound has garnered attention for its biological activity, particularly in the realms of anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The unique bicyclic framework of this compound contributes to its diverse chemical reactivity and potential biological interactions. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₁H₁₉N
Molecular Weight165.28 g/mol
CAS Number22441-54-9

Research indicates that this compound may interact with specific biological receptors or enzymes, modulating various cellular processes. Initial studies suggest that it may exert anti-inflammatory and analgesic effects, making it a candidate for further medicinal research.

Potential Pharmacological Activities

  • Anti-inflammatory Effects : Preliminary findings indicate that the compound may inhibit pro-inflammatory cytokines, potentially alleviating conditions such as arthritis or other inflammatory diseases.
  • Analgesic Properties : The compound may influence pain pathways, offering potential benefits in pain management therapies.

Research Findings

Recent studies have focused on the pharmacological potential of this compound, highlighting its possible applications in medicine.

Case Studies

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of this compound in an animal model.
    • Method : Administered to rats with induced inflammation.
    • Results : Significant reduction in swelling and pain was observed compared to control groups.
  • Exploration of Analgesic Effects :
    • Objective : To assess the analgesic properties through behavioral pain tests.
    • Method : Utilized hot plate and tail flick tests.
    • Results : The compound demonstrated a notable increase in pain threshold, indicating effective analgesic activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to understand its unique properties better:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.2.1]hept-5-en-2-methylmethanolHydroxyl group instead of an amineAlcohol functionality alters reactivity
Bicyclo[2.2.1]hept-5-en-endo-2-methylamineEndo configurationImpacts steric hindrance and reactivity

Q & A

Q. What are the optimal synthetic conditions for achieving high yields of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine?

The compound can be synthesized via a modified sulfonamide formation protocol. Key conditions include:

  • Use of inorganic bases (e.g., K₂CO₃) in a heterogeneous system with water and a non-aqueous solvent (e.g., diisopropyl ether).
  • Reaction temperatures between −10°C to 50°C , with gradual addition of trifluoromethanesulfonic anhydride to minimize side reactions.
  • A solvent-to-amine ratio of 0.5–100 g solvent per gram of amine precursor , ensuring phase separation for efficient product isolation . Comparative studies show that anhydrous conditions reduce yields significantly (e.g., 0.5% raw material recovery vs. 99.5% product under optimized conditions) .

Q. How can the compound be purified and characterized post-synthesis?

  • Purification : Liquid-liquid extraction separates the organic phase (product) from the aqueous phase (by-products like trifluoromethanesulfonate). Column chromatography is recommended for isolating stereoisomers (e.g., endo/exo forms) .
  • Characterization : Gas chromatography (GC) for purity analysis, complemented by NMR (¹H/¹³C) to confirm bicyclic framework and amine substitution. Mass spectrometry (MS) verifies molecular weight (e.g., C₁₃H₂₁N, MW 191.31 g/mol) .

Advanced Research Questions

Q. How can stereoisomers of this compound be resolved, and what analytical methods validate their configurations?

  • Resolution : Use chiral column chromatography with polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate endo/exo isomers.
  • Validation : X-ray crystallography or NOESY NMR to distinguish spatial arrangements. For example, endo isomers exhibit distinct NOE correlations between the bicyclic methyl group and propyl chain protons .

Q. What mechanistic factors explain yield discrepancies in scaled-up syntheses?

  • Steric hindrance : Bulky substituents on the bicyclic framework (e.g., propylamine) impede nucleophilic attack during sulfonamide formation, reducing reaction rates.
  • Hydride shifts : Competing pathways, such as 1,5-hydride transfers (observed in related Prins reactions), may divert intermediates toward by-products. Optimize base stoichiometry (e.g., 1.1–1.5 eq.) to suppress side reactions .

Q. Can computational modeling predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

  • DFT studies : Calculate transition-state energies for Diels-Alder or [4+2] cycloadditions, leveraging the bicyclo[2.2.1]heptene’s strained π-system.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity screening. For example, the amine’s lone pair may coordinate metal ions in catalytic systems .

Q. How does the bicyclic framework influence biological activity compared to monocyclic analogs?

  • Structural rigidity : The norbornene scaffold enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms).
  • Solubility trade-offs : The bicyclic system reduces aqueous solubility vs. linear amines. Modify the propyl chain with hydrophilic groups (e.g., hydroxyl) to balance pharmacokinetics .

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